molecular formula C17H18BrFN2O3S B6130847 4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide

4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide

Cat. No. B6130847
M. Wt: 429.3 g/mol
InChI Key: XRTUJYGLKUPLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain ion channels, such as the TRPV1 and TRPA1 channels, which are involved in pain and inflammation. The compound may also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide have been studied in various cell lines and animal models. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to reduce inflammation and pain in animal models. Moreover, the compound has been shown to modulate ion channels in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-cancer, anti-inflammatory, and analgesic properties, which make it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its toxicity. The compound has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide. One direction is to further investigate its mechanism of action, particularly with respect to its role in modulating ion channels in the brain. Another direction is to explore its potential therapeutic applications in other diseases, such as neurological disorders. Moreover, the compound may be further modified to improve its efficacy and reduce its toxicity, which may increase its potential as a drug candidate.

Synthesis Methods

The synthesis of 4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide has been reported using different methods. One of the most common methods involves the reaction of 4-bromo-3-nitrobenzoic acid with diethylamine and sulfur dioxide in the presence of a reducing agent. The resulting compound is then reacted with 4-fluoroaniline to obtain the final product.

Scientific Research Applications

4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its anti-inflammatory and analgesic properties. Moreover, the compound has been used as a tool in neuroscience research to study the role of certain ion channels in the brain.

properties

IUPAC Name

4-bromo-3-(diethylsulfamoyl)-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN2O3S/c1-3-21(4-2)25(23,24)16-11-12(5-10-15(16)18)17(22)20-14-8-6-13(19)7-9-14/h5-11H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTUJYGLKUPLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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